Ethyl 2-methyl-2H-indazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indazoles, including Ethyl 2-methyl-2H-indazole-5-carboxylate, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-2H-indazole-5-carboxylate comprises an indazole ring bound to an ethyl ester group, with a methyl group. Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-methyl-2H-indazole-5-carboxylate include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Derivatives Synthesis and Applications
Synthesis of Ethyl-1H-Indazole-3-Carboxylate Derivatives
Bistocchi et al. (1981) reported the synthesis of 65 new derivatives of ethyl-1H-indazole-3-carboxylate, including those with aliphatic or aromatic acyl radicals and substituents like halogens or methyl groups. These derivatives showed potential antiarthritic effects at doses lower than their toxic levels in preliminary tests on rats (Bistocchi et al., 1981).
Antimicrobial Activities of Thiazole Derivatives
Desai et al. (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and studied its antimicrobial activities against various bacterial and fungal strains. Their research indicated a relationship between structure and antimicrobial activity, contributing to the understanding of these compounds' potential uses (Desai, Bhatt, & Joshi, 2019).
Chiral 2-Aminoalkyloxazole-4-Carboxylates Synthesis
Cox, Prager, and Svensson (2003) synthesized chiral 2-aminoalkyloxazole-4-carboxylate esters from ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate. These compounds were formed without significant racemization and have potential applications in asymmetric synthesis (Cox, Prager, & Svensson, 2003).
Functionalized Tetrahydropyridines Synthesis
Zhu et al. (2003) achieved the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using ethyl 2-methyl-2,3-butadienoate. This represents an innovative approach in organic synthesis with potential applications in medicinal chemistry (Zhu, Lan, & Kwon, 2003).
Novel Indazole Bearing Oxadiazole Derivatives
Ghelani, Khunt, and Naliapara (2017) synthesized novel indazole bearing oxadiazole derivatives with potential antimicrobial properties. Their research contributes to the exploration of new compounds for antimicrobial applications (Ghelani, Khunt, & Naliapara, 2017).
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of Ethyl 2-methyl-2H-indazole-5-carboxylate could involve exploring its potential medicinal applications and developing more efficient synthetic approaches.
properties
IUPAC Name |
ethyl 2-methylindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-13(2)12-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLGVHFBMCPMSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN(N=C2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2H-indazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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